D-Glucosamine-1-13C hydrochloride
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Description
D-Glucosamine-1-13C hydrochloride is a biochemical used for proteomics research . It is a monosaccharide that contains an amine group in place of one of the hydroxyl groups . It is found in chitin, a cellulose-like polymer of N-acetylglucosamine .
Synthesis Analysis
Glucosamine is a precursor for glycosaminoglycans, and glycosaminoglycans are a major component of joint cartilage . It is naturally produced in the body . An efficient one-pot dehydration process for converting D-glucosamine hydrochloride into 2-(D-arabino-1′,2′,3′,4′-tetrahydroxybutyl)-5-(D-erythro-2′′,3′′,4′′-trihydroxybutyl)pyrazine (deoxyfructosazine, DOF) and 2,5-bis-(D-arabino-1,2,3,4-tetrahydroxybutyl)pyrazine (fructosazine, FZ) has been reported .Molecular Structure Analysis
The molecular formula of D-Glucosamine-1-13C hydrochloride is 13CC5H13NO5·HCl . The molecular weight is 216.62 . The structure is mostly in a cyclic configuration .Physical And Chemical Properties Analysis
D-Glucosamine-1-13C hydrochloride is a solid . It has an optical activity of [α]20/D +72°, c = 1 in H2O . It is suitable for mass spectrometry (MS) with a mass shift of M+1 .Mechanism of Action
Glucosamine is commonly used over the counter as a treatment for arthritic joint pain . It is thought to rebuild cartilage and treat inflammation . D-glucosamine contributes to cell membrane stability . It controls biological responses and protects both cells and tissues . It has superoxide/hydroxyl radical scavenging activities, a strong chelating effect on ferrous ions, and enhances the reduced glutathione level to promote activity against intracellular oxidative stress .
Safety and Hazards
properties
IUPAC Name |
(3R,4R,5S,6R)-3-amino-6-(hydroxymethyl)(213C)oxane-2,4,5-triol;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO5.ClH/c7-3-5(10)4(9)2(1-8)12-6(3)11;/h2-6,8-11H,1,7H2;1H/t2-,3-,4-,5-,6?;/m1./s1/i6+1; |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKPLRMLTKYXDST-GVSDTCGFSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)O)N)O)O)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([13CH](O1)O)N)O)O)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40746490 |
Source
|
Record name | 2-Amino-2-deoxy-D-(1-~13~C)glucopyranose--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40746490 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.62 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
143553-09-7 |
Source
|
Record name | 2-Amino-2-deoxy-D-(1-~13~C)glucopyranose--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40746490 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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